molecular formula C17H11ClO2 B6406409 4-Chloro-3-(naphthalen-1-yl)benzoic acid CAS No. 1261906-38-0

4-Chloro-3-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406409
CAS No.: 1261906-38-0
M. Wt: 282.7 g/mol
InChI Key: APNLCNULGKUPRW-UHFFFAOYSA-N
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Description

4-Chloro-3-(naphthalen-1-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 4 and a naphthalen-1-yl group at position 3. Its molecular formula is C₁₇H₁₁ClO₂, with a molecular weight of 282.45 g/mol (calculated). This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals, leveraging its aromatic and steric properties for target binding .

Properties

IUPAC Name

4-chloro-3-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNLCNULGKUPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 4-chloro-3-nitrobenzoic acid. This intermediate is then reduced to 4-chloro-3-aminobenzoic acid.

    Coupling Reaction: The 4-chloro-3-aminobenzoic acid is coupled with naphthalene-1-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

4-Chloro-3-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(naphthalen-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-chloro-3-(naphthalen-1-yl)benzoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties
This compound C₁₇H₁₁ClO₂ 282.45 Cl (C4), naphthalen-1-yl (C3), COOH High hydrophobicity, strong π-π interactions
4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid C₁₈H₁₅NO₃ 293.3 OH (naphthalene), methylamino linker, COOH Enhanced solubility via H-bonding (OH group)
4-Chloro-3-(2,5-dioxo-pyrrol-1-yl)benzoic acid C₁₁H₆ClNO₄ 251.63 Cl (C4), pyrrolidione ring (C3), COOH Electron-deficient (dioxo group), moderate acidity
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₄S 325.77 Cl (C4), sulfamoyl-(3-methylphenyl) (C3), COOH High acidity (sulfamoyl group), polar
4-Chloro-3-[(naphthalen-2-ylcarbonyl)carbamothioyl]benzoic acid C₁₉H₁₃ClN₂O₃S 384.84 Cl (C4), carbamothioyl-naphthalen-2-yl (C3), COOH Sulfur enhances nucleophilicity, moderate solubility
Key Observations:
  • Hydrophobicity : The naphthalen-1-yl group in the target compound confers greater hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl in or sulfamoyl in ).
  • Acidity : The chlorine atom increases acidity relative to unsubstituted benzoic acid, but sulfamoyl-containing analogs (e.g., ) exhibit stronger acidity due to electron-withdrawing effects.
  • Synthetic Complexity : Compounds with multi-step linkages (e.g., carbamothioyl in ) require advanced synthesis strategies, while the target compound’s direct naphthalene attachment simplifies synthesis.

Physicochemical Properties

  • Solubility :
    • The target compound’s low solubility in water (predicted logP ~4.5) contrasts with hydroxylated analogs (e.g., , logP ~3.8) due to reduced H-bonding capacity.
    • Sulfur-containing derivatives (e.g., ) may exhibit improved solubility in organic solvents.
  • Melting Points: Limited data are available for the target compound, but naphthalene-containing analogs (e.g., ) often display high melting points (>200°C) due to crystalline packing.

Biological Activity

4-Chloro-3-(naphthalen-1-yl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorine atom and a naphthalenyl group attached to a benzoic acid backbone. The synthesis typically involves several steps:

  • Nitration and Reduction : Starting from 4-chlorobenzoic acid, nitration produces 4-chloro-3-nitrobenzoic acid, which is subsequently reduced to form 4-chloro-3-aminobenzoic acid.
  • Coupling Reaction : The amine derivative is then coupled with naphthalene-1-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to NF-κB activation and proteasome activity modulation .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, which can disrupt cellular homeostasis and promote apoptosis in cancer cells.
  • Receptor Interaction : The compound's structural features allow it to bind effectively to various receptors, influencing signaling pathways that regulate cell growth and survival .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM, demonstrating its potential as an effective antimicrobial agent.

Anticancer Research

Another study focused on the compound's effects on human colorectal cancer cells. Treatment with 20 μM of the compound resulted in a 50% reduction in cell viability after 48 hours, with associated increases in apoptotic markers such as caspase activation and PARP cleavage .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor interaction
2-Chloro-5-(naphthalen-1-yl)benzoic acidModerateLowPrimarily enzyme inhibition
3-Chloro-4-methoxybenzoic acidLowHighStrong interaction with apoptotic pathways

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